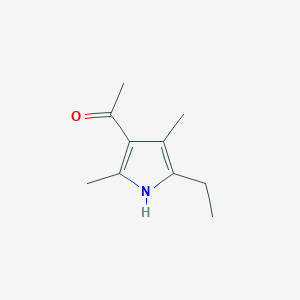

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)7(3)11-9/h11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXUHJDVFUTRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N1)C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural & Functional Profiling of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

[1][2]

Introduction & Chemical Identity

The molecule 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone (Molecular Formula:

Unlike "Kryptopyrrole" (2,4-dimethyl-3-ethylpyrrole), which possesses a reactive open alpha-position, this molecule features an acetyl moiety at position 3.[1][2] This electron-withdrawing group significantly alters the pyrrole's reactivity, reducing its susceptibility to oxidative polymerization while serving as a versatile handle for subsequent condensation reactions (e.g., Knoevenagel condensations).[1][2]

Chemical Nomenclature & Identifiers[1][2][3][4][5][6][7][8]

Synthetic Pathway & Mechanism[1][5][9][10]

To achieve the specific substitution pattern (2,4-dimethyl, 3-acetyl, 5-ethyl), the Knorr Pyrrole Synthesis remains the industry gold standard for reproducibility and scalability.[1][2] The pathway involves the condensation of an

The Core Mechanism: Modified Knorr Condensation

Direct synthesis requires careful selection of precursors to ensure correct regiochemistry.[1] The most robust route involves the reaction of 3-ethyl-2,4-pentanedione with oximinoacetone (derived from acetone) under reducing conditions (Zn/AcOH).[1][2]

-

Nitrosation: Acetone is nitrosated to form oximinoacetone.[1]

-

Reduction (In Situ): Zinc dust in glacial acetic acid reduces the oxime to an unstable

-aminoketone.[1][3] -

Condensation: The transient amine condenses with 3-ethyl-2,4-pentanedione.[1]

-

Cyclization: Intramolecular attack and dehydration yield the pyrrole.[1]

Note on Causality: We utilize the Zinc/Acetic Acid system not merely as a reducing agent, but because the acetic acid acts as the solvent and proton source required to catalyze the final dehydration step, driving the equilibrium toward the aromatic pyrrole.[1][2]

Synthesis Workflow Diagram

Figure 1: Mechanistic flow of the modified Knorr synthesis targeting the 3-acetyl-5-ethyl substitution pattern.[1][2]

Physicochemical Characterization

Reliable identification requires a multi-modal approach. The acetyl group provides a distinct spectroscopic handle (Carbonyl stretch, Methyl singlet) that differentiates this molecule from alkyl-pyrroles.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling

The

Table 1: Predicted

| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |

| NH | 8.50 - 9.50 | Broad Singlet | 1H | Disappears with |

| Acetyl | 2.40 - 2.45 | Singlet | 3H | Distinct sharp singlet; characteristic of methyl ketones.[1] |

| Ring | 2.25 - 2.30 | Singlet | 3H | Slightly shielded relative to acetyl methyl.[1] |

| Ring | 2.05 - 2.15 | Singlet | 3H | Positioned between other methyls.[1] |

| Ethyl | 2.35 - 2.45 | Quartet ( | 2H | Often overlaps with acetyl methyl; 2D COSY recommended.[1] |

| Ethyl | 1.05 - 1.15 | Triplet ( | 3H | Clear triplet upfield.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of the conjugated ketone.[1]

Table 2: Key IR Absorptions (KBr Pellet)

| Functional Group | Wavenumber ( | Intensity | Mechanistic Insight |

| N-H Stretch | 3250 - 3350 | Strong, Broad | Indicates free NH; H-bonding broadens this peak.[1][2] |

| C=O Stretch | 1635 - 1655 | Strong | Lower than typical ketones (1715) due to conjugation with the electron-rich pyrrole ring (resonance donation).[1] |

| C=C (Pyrrole) | 1560 - 1580 | Medium | Skeletal vibrations of the aromatic ring.[1] |

Analytical Protocols

Protocol A: Synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Safety: Reaction is highly exothermic.[1][3] Efficient cooling and ventilation are mandatory.[1]

-

Precursor Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 0.1 mol of oximinoacetone in 50 mL of glacial acetic acid.

-

Diketone Addition: Add 0.1 mol of 3-ethyl-2,4-pentanedione . Cool the mixture to 10°C using an ice bath.

-

Reductive Cyclization:

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel chromatography (Hexane:Ethyl Acetate 4:1).[1][2]

Protocol B: Purity Validation Logic

This logic gate ensures the material is suitable for downstream biological testing.[1]

Figure 2: Decision tree for quality assurance of the synthesized pyrrole.

References

-

Knorr Pyrrole Synthesis Mechanism

-

Spectral Data for Acetylpyrroles

-

Synthesis of Substituted Pyrroles

-

General Pyrrole Chemistry & Reactivity

Sources

- 1. 1H-Pyrrole, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 2. orgchemres.org [orgchemres.org]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-Acetyl-2,4,5-trimethylpyrrole | C9H13NO | CID 29375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

Mass spectrometry of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

An In-depth Technical Guide to the Mass Spectrometry of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Authored by: A Senior Application Scientist

Introduction

Pyrrole derivatives are foundational heterocyclic motifs present in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] The compound 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone represents a multi-substituted pyrrole, incorporating both alkyl and acetyl functionalities. A precise understanding of its molecular structure and potential fragmentation behavior is paramount for its identification, characterization, and quantification in complex matrices, from synthetic reaction monitoring to metabolic profiling. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and profound structural insights through controlled molecular fragmentation.[1][3]

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone. We will delve into the rationale behind selecting appropriate ionization techniques, predict the primary fragmentation pathways under electron ionization, and present a validated experimental protocol for its analysis. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of how to apply mass spectrometry to the structural elucidation of novel pyrrole-based compounds.

Molecular Profile and Ionization Strategy

The logical first step in developing a mass spectrometric method is to analyze the analyte's structure.

-

Molecular Formula: C₁₀H₁₅NO

-

Molecular Weight (Monoisotopic): 165.1154 g/mol

-

Key Structural Features:

-

Aromatic pyrrole ring

-

N-H group (proton donor/acceptor)

-

Carbonyl group (ketone)

-

Alkyl substituents (two methyl, one ethyl)

-

The choice of ionization technique is dictated by the analyte's physicochemical properties and the desired analytical outcome.[3] For 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone, two primary techniques are highly applicable:

-

Electron Ionization (EI): As a "hard" ionization technique, EI utilizes high-energy electrons (typically 70 eV) to induce ionization, resulting in the formation of a radical cation (M•⁺).[4][5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint," which is invaluable for definitive structural confirmation and library matching.[1][4] Given the compound's relatively low molecular weight and likely volatility, EI, particularly when coupled with Gas Chromatography (GC-MS), is the premier choice for detailed structural elucidation.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for less volatile or thermally labile molecules and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For this compound, ESI would likely generate a protonated molecule, [M+H]⁺, in positive ion mode. The resulting spectrum is much simpler than an EI spectrum, often showing only the pseudomolecular ion. While this is advantageous for molecular weight confirmation and quantification, it provides minimal structural data unless paired with tandem mass spectrometry (MS/MS) to induce fragmentation.[2]

For the purpose of this in-depth guide focused on structural characterization, we will proceed with the analysis of the more informative fragmentation patterns generated by Electron Ionization.

Predicted Electron Ionization (EI) Fragmentation Pathways

The fragmentation of the 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone molecular ion (m/z 165) is governed by the established principles of mass spectrometry, primarily the drive to form stable carbocations and neutral losses.[6][7] The key fragmentation points are the bonds adjacent to the carbonyl group (alpha-cleavage) and the bonds of the alkyl substituents on the pyrrole ring.

The major predicted fragmentation pathways are visualized below:

Caption: Predicted EI fragmentation of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone.

-

Alpha-Cleavage of the Acetyl Group (m/z 150): The most characteristic fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[8][9] Loss of a methyl radical (•CH₃, 15 Da) from the acetyl moiety results in a highly stable, resonance-stabilized acylium ion at m/z 150 . This fragment is expected to be one of the most abundant peaks in the spectrum.

-

Loss of the Ethyl Group (m/z 136): Cleavage of the C-C bond between the pyrrole ring and the ethyl substituent results in the loss of an ethyl radical (•C₂H₅, 29 Da). This produces a fragment ion at m/z 136 .

-

Benzylic-type Cleavage (m/z 150): The ethyl group can undergo fragmentation through the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation adjacent to the pyrrole ring. This pathway also yields an ion at m/z 150 , which is isomeric with the acylium ion and would contribute to the high intensity of this peak. The fragmentation of alkylated pyrroles often involves the loss of alkyl groups.[1]

-

Secondary Fragmentation (m/z 132, m/z 122): The primary fragment ions can undergo further fragmentation.

-

The acylium ion (m/z 150) can lose a neutral molecule of carbon monoxide (CO, 28 Da) to form a substituted pyrrole ion at m/z 122 .

-

Similarly, the ion at m/z 136 can also lose CO to yield an ion at m/z 108 . The ion at m/z 122 is a particularly stable substituted pyrrole cation and is a strong candidate for the base peak, as seen in the spectra of similar compounds like 3-ethyl-2,4-dimethyl-1H-pyrrole where the [M-CH₃]⁺ ion is the base peak.[10]

-

Summary of Predicted Mass Spectral Data

The expected prominent ions in the EI mass spectrum are summarized below.

| m/z (Nominal) | Proposed Formula | Description of Fragment |

| 165 | [C₁₀H₁₅NO]•⁺ | Molecular Ion (M•⁺) |

| 150 | [C₉H₁₂NO]⁺ | [M - CH₃]⁺; Acylium ion from alpha-cleavage OR loss of CH₃ from ethyl group. Expected to be a major peak. |

| 136 | [C₈H₁₀NO]⁺ | [M - C₂H₅]⁺; Loss of the ethyl group from the pyrrole ring. |

| 122 | [C₈H₁₂N]⁺ | [M - CH₃ - CO]⁺; Loss of carbon monoxide from the m/z 150 acylium ion. Strong candidate for the base peak. |

| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺. A common fragment for methyl ketones. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for acquiring a high-quality EI mass spectrum of the title compound.

1. Sample Preparation a. Prepare a 1 mg/mL stock solution of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate. b. Dilute the stock solution to a final working concentration of 10-50 µg/mL using the same solvent. c. Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions a. System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or equivalent). b. GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms, is recommended for good peak shape and separation. c. GC Parameters:

- Injector Temperature: 250 °C

- Injection Mode: Split (e.g., 50:1 split ratio, adjust as needed for concentration)

- Injection Volume: 1 µL

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial Temperature: 100 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Final Hold: Hold at 280 °C for 5 minutes. d. MS Parameters:

- Ion Source: Electron Ionization (EI)

- Ion Source Temperature: 230 °C

- Electron Energy: 70 eV

- Mass Analyzer: Quadrupole

- Scan Range: m/z 40 - 300

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

3. Data Acquisition and Analysis a. Acquire the data using the instrument's control software. b. Identify the chromatographic peak corresponding to the analyte. c. Extract the mass spectrum from the apex of the analyte peak, ensuring to subtract the background spectrum from a nearby baseline region to obtain a clean spectrum. d. Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions as predicted in the table above. Compare the fragmentation pattern to established chemical principles for validation.

Conclusion

The mass spectrometric analysis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone, particularly using Electron Ionization, provides a wealth of structural information. The fragmentation pattern is predicted to be dominated by a highly stable acylium ion at m/z 150 resulting from alpha-cleavage, and further fragmentation via the loss of carbon monoxide to produce a stable pyrrolic cation at m/z 122. The loss of the ethyl substituent also provides a diagnostic ion at m/z 136. By employing the detailed GC-MS protocol provided, researchers can reliably obtain a high-quality mass spectrum that serves as a definitive fingerprint for this compound. This analytical strategy is crucial for ensuring structural integrity in synthetic chemistry and for the identification of this and related compounds in complex analytical workflows.

References

- BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.

- BenchChem. (2025). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.

- PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.

- Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....

- Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

- Freie Universität Berlin. (2022). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni.

- Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.

- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra.

- NIST. (n.d.). 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rroij.com [rroij.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H-Pyrrole, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

Navigating the Synthesis and Application of 3-Acetyl-5-ethyl-2,4-dimethyl-1H-pyrrole: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among the vast landscape of pyrrole derivatives, polysubstituted pyrroles such as 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone, also known by its IUPAC name 3-acetyl-5-ethyl-2,4-dimethyl-1H-pyrrole , represent a class of compounds with significant potential as synthetic intermediates in drug discovery.[4][5] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is paramount for reproducible research and clear communication within the scientific community. The compound in focus is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

Table 1: Chemical Identifiers for 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

| Identifier | Value |

| IUPAC Name | 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone |

| Alternative Name | 3-acetyl-5-ethyl-2,4-dimethyl-1H-pyrrole |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Canonical SMILES | CCC1=C(C(=O)C)C(C)=C(C)N1 |

While direct synonyms for this specific compound are not widely documented in public chemical databases, related structures have a variety of common names. For instance, the analog lacking the 5-ethyl group, 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone, is also known as 2,4-dimethyl-3-acetylpyrrole or 3-acetyl-2,4-dimethylpyrrole.[6]

The Synthetic Landscape: Crafting the Pyrrole Core

The synthesis of polysubstituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyrrole ring. For 3-acetyl-5-ethyl-2,4-dimethyl-1H-pyrrole, the Knorr and Paal-Knorr pyrrole syntheses are the most relevant and powerful methods.

The Knorr Pyrrole Synthesis: A Classic Approach

First reported by Ludwig Knorr in 1884, the Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another β-dicarbonyl compound.[7][8] This method is particularly effective for preparing pyrroles with specific substitution patterns.

The general mechanism involves the initial formation of an enamine from the β-ketoester, which then attacks the α-amino-ketone. Subsequent cyclization and dehydration yield the aromatic pyrrole ring.

Conceptual Workflow for Knorr Pyrrole Synthesis

Caption: Generalized workflow of the Knorr pyrrole synthesis.

A plausible retrosynthetic analysis for 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone via the Knorr synthesis would involve the disconnection of the pyrrole ring to an α-aminoketone and a β-diketone.

The Paal-Knorr Pyrrole Synthesis: A Convergent Method

The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1885, offers a more convergent approach, starting from a 1,4-dicarbonyl compound and a primary amine or ammonia.[9][10][11] The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to furnish the pyrrole.[12][13]

Proposed Paal-Knorr Synthesis Protocol for 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Objective: To synthesize 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone from a suitable 1,4-dicarbonyl precursor.

Materials:

-

Heptane-3,6-dione (or a suitable precursor to the required 1,4-dicarbonyl)

-

Ammonia or ammonium acetate

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in ethanol.

-

Addition of Amine Source: Add an excess of the amine source, such as ammonium acetate (2-3 equivalents).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with expected values for the target structure.

Physicochemical Properties and Spectroscopic Characterization

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for Target Compound | Experimental Data for Analogs |

| Boiling Point | ~200-220 °C (estimated) | 197 °C for 3-ethyl-2,4-dimethylpyrrole |

| Density | ~0.9-1.0 g/mL (estimated) | 0.913 g/mL for 3-ethyl-2,4-dimethylpyrrole |

| Refractive Index | ~1.5 (estimated) | 1.496 for 3-ethyl-2,4-dimethylpyrrole |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methyl groups attached to the pyrrole ring (singlets), an acetyl methyl group (singlet), and an N-H proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group, the sp² carbons of the pyrrole ring, and the sp³ carbons of the ethyl and methyl substituents.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[14][15] Pyrrole derivatives exhibit a broad range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3]

Substituted pyrroles, such as the title compound, are valuable intermediates in the synthesis of more complex molecules. For example, related 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives are crucial intermediates in the synthesis of Sunitinib, a receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[4][5][16]

Signaling Pathway Context: Pyrrole Derivatives as Kinase Inhibitors

Caption: Inhibition of RTK signaling by pyrrole-based drugs.

The presence of the acetyl group at the 3-position and the alkyl substituents at the 2, 4, and 5-positions of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone provides multiple points for further chemical modification. This makes it an attractive building block for the combinatorial synthesis of compound libraries aimed at identifying new drug leads. The acetyl group can be a handle for forming larger structures through reactions like aldol condensations or can be converted to other functional groups.

Conclusion

1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone is a polysubstituted pyrrole with considerable potential as a synthetic intermediate in drug discovery and development. While specific data for this compound is limited, its synthesis can be reliably achieved through established methods like the Knorr and Paal-Knorr reactions. The structural motifs present in this molecule are found in numerous biologically active compounds, particularly kinase inhibitors. For researchers in medicinal chemistry, this compound represents a versatile scaffold for the development of novel therapeutics. Further investigation into its synthesis, characterization, and derivatization is warranted to fully explore its potential in the quest for new and effective medicines.

References

-

Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Gribble, G. W. (2018). Paal–Knorr Synthesis of Pyrroles: From Conventional to Green Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 641-665. [Link]

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Current Medicinal Chemistry, 29(26), 4583-4613. [Link]

-

Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 207, 112739. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules, 29(23), 5238. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(15), 11099-11119. [Link]

-

Pyrrole derivatives: Significance and symbolism. (2025). Wisdom Library. [Link]

-

An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid... (n.d.). Organic Chemistry Research. Retrieved February 23, 2026, from [Link]

-

Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-. (n.d.). NIST Chemistry WebBook. [Link]

-

1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone. (n.d.). Scent.vn. Retrieved February 23, 2026, from [Link]

-

1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone. (n.d.). PubChem. [Link]

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A Key Intermediate for Pharmaceutical Synthesis and Dye Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 23, 2026, from [Link]

-

1-(3,4-dimethyl-1H-pyrrol-2-yl)ethanone. (n.d.). PubChem. [Link]

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Molecules, 26(22), 6885. [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (2013).

-

1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. (n.d.). Scent.vn. Retrieved February 23, 2026, from [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

-

1-(1-Benzyl-2,5-dimethyl-4-phenyl-1H-pyrrol-3-yl)ethanone. (2017). ResearchGate. [Link]

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. [Link]

-

Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. (2020). Bioorganic Chemistry, 98, 103660. [Link]

-

Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. (2024). ResearchGate. [Link]

Sources

- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- [webbook.nist.gov]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. synarchive.com [synarchive.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. wisdomlib.org [wisdomlib.org]

- 16. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols for 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone in Medicinal Chemistry

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, potential applications, and biological evaluation of the novel compound, 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone. While this specific molecule is not extensively documented in current literature, its structural features, particularly the tetrasubstituted pyrrole core, place it within a class of compounds of significant interest in modern drug discovery.[1] This guide extrapolates from established knowledge of related pyrrole derivatives to provide a robust framework for its investigation.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[2][3] Its aromatic nature and hydrogen-bonding capabilities allow for diverse interactions with biological targets.[4] Derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] This document outlines a plausible synthetic route, proposes key therapeutic areas for investigation, and provides detailed protocols for initial biological screening.

Synthetic Strategy: A Modular Approach to the Pyrrole Core

The synthesis of polysubstituted pyrroles is a well-established field, with several robust methods available.[5] For a tetrasubstituted pyrrole like 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone, a multi-component reaction or a modified Paal-Knorr synthesis offers a flexible and efficient approach. The following protocol is a generalized, adaptable method based on the principles of the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine.

Proposed Synthetic Pathway

Sources

Application of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone in Kinase Inhibitor Synthesis: A Detailed Guide

This technical guide provides a comprehensive overview of the synthetic utility of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone as a key starting material in the synthesis of multi-targeted kinase inhibitors, with a particular focus on the production of Sunitinib (SU11248), a cornerstone in the treatment of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.

Introduction: The Significance of Pyrrole Scaffolds in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer.[1] This has rendered them a major class of drug targets. The pyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including a significant number of kinase inhibitors.[1][2] The pyrrole ring system, particularly when appropriately substituted, can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[3]

Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, exemplifies the successful application of the pyrrole scaffold in oncology.[4] It targets several RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are critical for tumor angiogenesis and cell proliferation.[4] The core structure of Sunitinib features a substituted pyrrole linked to an oxindole moiety. The specific substitution pattern on the pyrrole ring is crucial for its biological activity.[3]

This guide will delineate a plausible and efficient synthetic pathway from 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone to Sunitinib, providing detailed protocols and rationale for each synthetic transformation.

Synthetic Pathway Overview

The synthesis of Sunitinib from 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone involves a multi-step process that transforms the initial acetyl and ethyl substituents into the required carboxamide and formyl groups, respectively. This is followed by a crucial condensation reaction with 5-fluoro-2-oxindole. The overall synthetic strategy is depicted below.

Figure 1: Proposed synthetic pathway from 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone to Sunitinib.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

The initial transformation of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone into the pivotal intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, requires a sequence of functional group manipulations. A plausible route involves the protection of the pyrrole nitrogen, followed by oxidation of the acetyl group to a carboxylic acid and formylation at the 5-position.

Step 1: Protection of the Pyrrole Nitrogen

To prevent side reactions during subsequent steps, the pyrrole nitrogen is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Protocol 3.1.1: SEM Protection of the Pyrrole

-

To a solution of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone (1 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the N-SEM protected pyrrole.

Step 2: Oxidation of the Acetyl Group

The acetyl group can be converted to a carboxylic acid via the haloform reaction.

Protocol 3.1.2: Haloform Reaction

-

Dissolve the N-SEM protected pyrrole (1 eq.) in a suitable solvent such as 1,4-dioxane.

-

Add a solution of sodium hypobromite (excess), prepared by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the corresponding carboxylic acid.

Step 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrroles.[5][6]

Protocol 3.1.3: Vilsmeier-Haack Formylation

-

In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous DMF (3 eq.) in anhydrous dichloromethane.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise at 0 °C and stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of the N-SEM protected pyrrole-3-carboxylic acid (1 eq.) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the N-SEM protected 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Step 4: Deprotection of the Pyrrole Nitrogen

The SEM protecting group can be removed under acidic conditions or with fluoride ions.

Protocol 3.1.4: SEM Deprotection

-

Dissolve the N-SEM protected pyrrole (1 eq.) in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq., 1M in THF) and stir at room temperature for 2-4 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[7][8]

Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

The carboxylic acid is then amidated with N,N-diethylethane-1,2-diamine.

Protocol 3.2.1: Amidation

-

To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1 eq.) in anhydrous DMF, add 1,1'-carbonyldiimidazole (CDI, 1.2 eq.) and stir at room temperature for 1 hour.[9]

-

Add N,N-diethylethane-1,2-diamine (1.5 eq.) to the reaction mixture and stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired carboxamide.

| Reagent | Molar Eq. | Purpose |

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 1 | Starting material |

| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | Coupling agent |

| N,N-diethylethane-1,2-diamine | 1.5 | Amine source |

| Anhydrous DMF | - | Solvent |

| Table 1: Reagents for the amidation reaction. |

Synthesis of Sunitinib (SU11248)

The final step is a base-catalyzed condensation of the pyrrole carboxamide with 5-fluoro-2-oxindole.

Protocol 3.3.1: Condensation

-

To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 eq.) and 5-fluoro-2-oxindole (1 eq.) in ethanol, add a catalytic amount of pyrrolidine.[10]

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain Sunitinib base.

| Reagent | Molar Eq. | Purpose |

| N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 1 | Pyrrole component |

| 5-fluoro-2-oxindole | 1 | Oxindole component |

| Pyrrolidine | Catalytic | Base catalyst |

| Ethanol | - | Solvent |

| Table 2: Reagents for the final condensation step. |

Structure-Activity Relationship (SAR) and the Role of the Pyrrole Moiety

The substituted pyrrole ring in Sunitinib is a critical pharmacophore that contributes significantly to its inhibitory activity. The various substituents on the pyrrole ring are strategically placed to optimize binding to the kinase active site.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20100160646A1 - Processes for preparing sunitinib and salts thereof - Google Patents [patents.google.com]

- 3. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Use of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone in the synthesis of porphyrin analogues

Application Note: Strategic Utilization of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone in Asymmetric Porphyrin Synthesis

Executive Summary & Strategic Rationale

The molecule 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone (common shorthand: 3-acetyl-2,4-dimethyl-5-ethylpyrrole ) is a "privileged scaffold" in the synthesis of asymmetric porphyrins, specifically those mimicking heme derivatives like Protoporphyrin IX and Chlorins .

Unlike symmetric tetrapyrrole synthesis (e.g., the Rothemund or Lindsey methods using pyrrole and aldehydes), this molecule is fully substituted . It possesses no free

Why use this specific precursor?

-

Regiocontrol: It introduces specific substituents (Acetyl, Ethyl, Methyl) at fixed positions, preventing the "scrambling" seen in symmetric synthesis.

-

Vinyl Precursor: The C3-acetyl group is the standard synthetic equivalent for a vinyl group . Post-macrocyclization, the acetyl is reduced (NaBH

) and dehydrated to form the vinyl groups found in Heme B. -

Stability: The electron-withdrawing acetyl group stabilizes the pyrrole against oxidative degradation during early synthetic steps.

This guide details the mandatory activation step (oxidation of the

Critical Mechanism: The Activation Requirement

Before this molecule can form a porphyrin, the C2-methyl group must be converted into a reactive leaving group (usually an acetoxymethyl or bromomethyl group). This allows it to couple with an

Reaction Pathway Visualization

Figure 1: The activation pathway converting the inert C2-methyl group into a reactive electrophile for coupling.

Experimental Protocols

Protocol A: Activation via Lead Tetraacetate Oxidation

Objective: Convert the unreactive C2-methyl group into a reactive acetoxymethyl group. Note: This is preferred over halogenation for acetyl-substituted pyrroles due to higher stability of the product.

Reagents:

-

Precursor: 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone (10.0 mmol)

-

Oxidant: Lead(IV) tetraacetate (Pb(OAc)

) (10.5 mmol) -

Solvent: Glacial Acetic Acid (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the pyrrole precursor in glacial acetic acid (50 mL) in a flame-dried round-bottom flask.

-

Addition: Add Pb(OAc)

portion-wise over 20 minutes at room temperature. The solution will darken (orange/brown) as Pb(IV) reduces to Pb(II). -

Reaction: Stir vigorously for 2–4 hours. Monitor via TLC (Silica gel; Eluent: 30% EtOAc/Hexanes). Look for the appearance of a more polar spot (the acetoxymethyl derivative).

-

Quench: Pour the mixture into ice-cold water (200 mL). The product often precipitates.

-

Isolation: Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM) (3 x 50 mL), wash with saturated NaHCO

(to remove acetic acid), dry over Na -

Yield Check: Expect 70–85% yield. The product is 2-acetoxymethyl-3-acetyl-4-methyl-5-ethylpyrrole .

Protocol B: Synthesis of Dipyrromethane (The "Head-to-Tail" Coupling)

Objective: Couple the activated pyrrole (from Protocol A) with an

Reagents:

-

Component A: 2-acetoxymethyl-3-acetyl-4-methyl-5-ethylpyrrole (5.0 mmol)

-

Component B:

-free pyrrole (e.g., Opsopyrrole or Kryptopyrrole derivative) (5.0 mmol) -

Catalyst: p-Toluenesulfonic acid (pTsOH) (catalytic amount)

-

Solvent: Methanol/DCM (1:1 mixture)

Step-by-Step:

-

Setup: Combine Component A and Component B in the solvent mixture (30 mL) under Nitrogen atmosphere.

-

Catalysis: Add pTsOH (10 mg).

-

Reflux: Heat to reflux (approx. 45°C) for 2 hours. The acetoxy group acts as a leaving group, generating an azafulvene intermediate that is attacked by the

-free position of Component B. -

Workup: Cool to room temperature. Neutralize with triethylamine.

-

Purification: Evaporate solvent. Purify via flash chromatography (Alumina or Silica).

-

Result: An asymmetric Dipyrromethane .

Protocol C: The MacDonald [2+2] Cyclization

Objective: Condense two dipyrromethanes (one dicarboxylic acid, one diformyl) to close the macrocycle.

Note: The dipyrromethane formed in Protocol B must be formylated (Vilsmeier-Haack) or decarboxylated depending on the specific convergent strategy.

Data Summary: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Acid Catalyst | p-Toluenesulfonic acid or HBr | Promotes formation of the porphodimethene intermediate. |

| Oxidant | DDQ or Air (O | Required to oxidize the intermediate porphodimethene to aromatic porphyrin.[1] |

| Solvent | DCM or Methanol | DCM for solubility; Methanol for precipitation of product. |

| Temperature | Room Temp (Lindsey) or Reflux | High temp (reflux) favors thermodynamic product; RT favors kinetic. |

Advanced Visualization: The MacDonald [2+2] Convergence

This diagram illustrates how the starting material (3-acetyl...) fits into the larger architecture of porphyrin synthesis.

Figure 2: The convergent synthesis pathway. The starting pyrrole is a modular block used to construct one half of the final macrocycle.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, verify the following checkpoints:

-

The "Pink Water" Test (Pyrrole Polymerization):

-

Issue: If your activation (Protocol A) fails, the pyrrole may polymerize.

-

Check: If the reaction mixture turns bright pink/red immediately upon adding acid, you likely have "pyrrole red" polymers rather than the desired dipyrromethane.

-

Solution: Ensure the C2-methyl is fully oxidized to acetoxymethyl before attempting coupling.

-

-

NMR Validation of Activation:

-

Starting Material: C2-Methyl appears as a singlet around

2.4–2.5 ppm. -

Product (Acetoxymethyl): The methyl singlet disappears and is replaced by a methylene singlet (-CH

-OAc) shifted downfield to

-

-

Scrambling Check:

-

In the MacDonald condensation, "acidolytic scrambling" can occur if the acid is too strong or reaction time too long.

-

Validation: Mass Spectrometry (MALDI-TOF) of the final porphyrin. If you see a distribution of masses (M-14, M+14), scrambling of methyl/ethyl groups has occurred. Use weaker acids (e.g., 1% TFA in DCM) to mitigate.

-

References

- Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols. Leipzig: Akademische Verlagsgesellschaft.

-

Arsenault, G. P., & MacDonald, S. F. (1960). "Pyrromethanes and Porphyrins."[1][2][3][4] Journal of the American Chemical Society. (The original description of the MacDonald [2+2] condensation).

-

Lash, T. D. (2016). "What's in a name? The MacDonald condensation."[1][2][5] Journal of Porphyrins and Phthalocyanines.

- Lindsey, J. S. (2000). "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook. Academic Press. (Modern protocols for minimizing scrambling).

-

Organic Syntheses, Coll. Vol. 2. (1943). "2,5-Dimethylpyrrole." (General protocol for Knorr-type pyrrole handling).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Porphyrin Building Blocks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MacDonald [2 + 2]-type condensation with vicinal diketones: synthesis and properties of novel spiro-tricyclic porphodimethenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Experimental procedure for large-scale synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Application Note: Scalable Process Design for the Synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Executive Summary & Strategic Analysis

The target compound, 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone (also referred to as 3-acetyl-2,4-dimethyl-5-ethylpyrrole), is a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors (such as Sunitinib analogs) and porphyrin-based photosensitizers.

Achieving kilogram-scale synthesis of this polysubstituted pyrrole presents a specific regiochemical challenge: ensuring the acetyl group is introduced at the C3 position while maintaining the ethyl group at C5 and methyls at C2/C4.

Route Selection Strategy: Direct Knorr synthesis to the final acetylated product is often low-yielding due to the instability of the required tri-carbonyl precursors. Therefore, this protocol utilizes a robust Linear Constructive Strategy :

-

Core Synthesis: Construction of the pyrrole ring via Knorr condensation.[1][2][3][4]

-

Modification: Reduction and decarboxylation to yield the

-free pyrrole (Kryptopyrrole). -

Functionalization: Regioselective Friedel-Crafts acetylation to install the final acetyl moiety.

This approach is selected for its scalability , cost-efficiency of starting materials (ethyl acetoacetate, 2,4-pentanedione), and purification reliability (crystallization-driven isolation).

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed backward from the target to commercially available commodity chemicals.

Figure 1: Retrosynthetic pathway prioritizing stable intermediates and regiocontrol.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyrrole Core (Knorr Condensation)

Objective: Synthesis of Ethyl 3,5-dimethyl-4-acetylpyrrole-2-carboxylate.[3] Rationale: This establishes the pyrrole ring with the correct methyl substitution pattern.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Sodium Nitrite (1.1 eq)

-

2,4-Pentanedione (Acetylacetone) (1.1 eq)

-

Zinc dust (2.5 eq)

Protocol:

-

Nitrosation: In a reactor, dissolve ethyl acetoacetate in glacial acetic acid. Cool to 0–5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <10°C to prevent decomposition. Stir for 3 hours to form the oxime (Ethyl 2-oximinoacetoacetate).

-

Condensation: Add 2,4-pentanedione to the oxime solution.

-

Reduction: Add Zinc dust in small portions. CRITICAL: This reaction is highly exothermic.[6] Maintain internal temperature between 60–70°C using active cooling. The Zn reduces the oxime to an amine in situ, which immediately condenses with the diketone.

-

Workup: Reflux for 1 hour after addition. Pour the hot mixture into iced water. The product precipitates as a solid.

-

Purification: Filter the crude solid and recrystallize from ethanol.

-

Yield Target: 60–65%[7]

-

Checkpoint: Verify structure via ¹H NMR (Ethyl ester signals, 3x Methyl singlets).

-

Phase 2: Modification to 2,4-Dimethyl-3-ethylpyrrole (Kryptopyrrole)

Objective: Convert the 4-acetyl group to an ethyl group and remove the 2-ester to free the alpha position.

Step 2A: Reduction (Acetyl

-

Method: Wolff-Kishner Reduction or Diborane Reduction.[3] For scale, Diborane (generated in situ from NaBH₄/BF₃·Et₂O) is often cleaner, but Wolff-Kishner is more robust against moisture.

-

Protocol (Wolff-Kishner): Suspend intermediate in ethylene glycol with Hydrazine hydrate (80%) and KOH. Heat to 120°C (hydrazone formation), then raise to 190°C (distill off water/excess hydrazine). Reflux until gas evolution ceases.[8]

-

Result: Ethyl 3,5-dimethyl-4-ethylpyrrole-2-carboxylate.

Step 2B: Saponification & Decarboxylation

-

Hydrolysis: Reflux the reduced ester in 10% NaOH/Ethanol for 4 hours. Acidify to pH 4 to precipitate the carboxylic acid.

-

Decarboxylation: Heat the dry carboxylic acid in ethanolamine or quinoline at 180–200°C. CO₂ evolution will be vigorous.

-

Isolation: Steam distill the product or extract with hexane. 2,4-dimethyl-3-ethylpyrrole is an oil that darkens upon air exposure.

-

Storage: Store under Nitrogen/Argon at -20°C immediately.

-

Phase 3: Regioselective Acetylation (The Critical Step)

Objective: Install the acetyl group at the vacant C5 position (which becomes C3 in the final IUPAC numbering).

Reaction Logic: Pyrroles are electron-rich. Electrophilic aromatic substitution occurs preferentially at

Reagents:

-

2,4-Dimethyl-3-ethylpyrrole (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Boron Trifluoride Etherate (BF₃·Et₂O) (1.1 eq) or SnCl₄

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Setup: Purge a glass-lined reactor with Nitrogen. Charge with anhydrous DCM and 2,4-dimethyl-3-ethylpyrrole. Cool to 0°C.[5]

-

Catalyst Addition: Add Acetic Anhydride. Then, add BF₃·Et₂O dropwise over 30 minutes.

-

Note: The Lewis acid coordinates with the anhydride to generate the acylium ion.

-

-

Reaction: Allow to warm to room temperature (20–25°C). Monitor by TLC/HPLC (approx. 2–4 hours).

-

Quench: Pour reaction mixture into ice-cold Sodium Acetate solution (10% aq) to hydrolyze the boron complex. Stir vigorously for 30 minutes.

-

Extraction: Separate organic layer. Wash with NaHCO₃ (sat. aq) and Brine. Dry over Na₂SO₄.

-

Crystallization: Evaporate solvent to a minimum volume. Add Hexane or Petroleum Ether to induce crystallization.

-

Product: 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone.

-

Quantitative Data Summary

| Parameter | Phase 1 (Core) | Phase 2 (Modification) | Phase 3 (Acetylation) |

| Limiting Reagent | Ethyl Acetoacetate | Intermediate Ester | Kryptopyrrole |

| Key Reagent | Zn / NaNO₂ | Hydrazine / KOH | Ac₂O / BF₃·Et₂O |

| Temp Range | 0°C | 120°C | 0°C |

| Typical Yield | 60–65% | 70–75% (over 2 steps) | 85–90% |

| Purification | Recrystallization (EtOH) | Distillation | Crystallization (Hexane) |

| Critical Hazard | Exotherm (Zn addition) | Hydrazine toxicity | Lewis Acid handling |

Process Visualization

Figure 2: Workflow for the final acetylation stage, highlighting critical control points.

Troubleshooting & Quality Control

-

Issue: Low Yield in Phase 1 (Knorr).

-

Cause: Temperature runaway during Zn addition causes polymerization of the oxime.

-

Fix: Strictly control addition rate to keep T < 70°C.

-

-

Issue: Darkening of Intermediate 2 (Kryptopyrrole).

-

Cause: Oxidation of the electron-rich pyrrole ring.

-

Fix: Perform decarboxylation under inert atmosphere; use immediately or store as a salt.

-

-

Issue: Poly-acetylation in Phase 3.

-

Cause: Excess Lewis Acid or high temperatures.

-

Fix: Stoichiometry control (1.1 eq BF₃). Keep T < 25°C.

-

References

-

Knorr, L. (1884). "Synthese von Pyrrolderivaten."[1][2][3][4][5][9][10] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. Link

- Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols. Leipzig: Akademische Verlagsgesellschaft.

- Paine, J. B. (1990). "Synthesis of Pyrroles from Aliphatic Precursors." In The Chemistry of Heterocyclic Compounds, Pyrroles, Part 1. Wiley-Interscience.

-

Organic Syntheses. "2,4-Dimethylpyrrole." Org.[1][4][9][11] Synth. 1939, 19, 41; Coll. Vol. 2, 198.[9] (Basis for decarboxylation protocols). Link

- Lightner, D. A., et al. (1976). "The synthesis of ethyl 5-acetyl-2,4-dimethylpyrrole-3-propionate." Journal of Heterocyclic Chemistry, 13(2).

Sources

- 1. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. echemi.com [echemi.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. jocpr.com [jocpr.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scite.ai [scite.ai]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone. This resource is designed for chemistry professionals engaged in the synthesis of complex heterocyclic motifs. Here, we move beyond simple protocols to dissect the intricate variables governing the success of this synthesis, providing you with the causal understanding needed to troubleshoot and optimize your reaction for maximal yield and purity.

Overview of the Primary Synthetic Route: The Knorr Pyrrole Synthesis

The most reliable and widely adopted method for constructing the polysubstituted pyrrole core of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone is the Knorr pyrrole synthesis . This classical reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[1][2] For our target molecule, the key reactants are 3-aminobutan-2-one (the α-amino-ketone) and 3-acetylpentane-2,4-dione.

A critical aspect of this synthesis is that α-amino-ketones are notoriously unstable and prone to self-condensation.[1] Therefore, they are almost always generated in situ. A standard and effective method is the reduction of an α-oximino-ketone using zinc dust in acetic acid. The freshly generated amine then immediately reacts with the β-dicarbonyl compound present in the same pot to form the pyrrole ring.

Reaction Scheme:

Caption: General workflow for the Knorr synthesis of the target pyrrole.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My final yield is consistently low (<40%). What are the most probable causes?

A1: Low yield is the most common complaint and can stem from several factors. A systematic review of your procedure is essential.

-

Inefficient Reduction of the Oxime: The in situ generation of the α-aminoketone is the most critical step.[1] The reduction of the oxime precursor by zinc is highly exothermic.[3] If the temperature rises uncontrollably, side reactions and decomposition of the unstable amine will significantly lower the yield.

-

Solution: Ensure slow, portion-wise addition of zinc dust to the solution of the oxime in acetic acid. Maintain the reaction temperature between 5-10°C using an ice/salt bath during the zinc addition.[3]

-

-

Poor Quality of Reagents:

-

Zinc Dust: Old or partially oxidized zinc dust will have reduced activity. Use freshly opened or activated zinc dust.

-

β-Dicarbonyl Compound: The purity of your 3-acetylpentane-2,4-dione is crucial. Impurities can lead to unwanted side reactions. Purify by distillation if necessary.

-

-

Self-Condensation of the α-Aminoketone: Even with good temperature control, if the concentration of the generated α-aminoketone becomes too high before it can react with the β-dicarbonyl, it will self-condense.

-

Solution: A modern approach is to add the oxime solution and zinc dust concurrently and gradually to the solution of the β-dicarbonyl in acetic acid.[1] This keeps the concentration of the reactive amine low at any given moment, favoring the desired intermolecular reaction.

-

Q2: The reaction mixture turns dark brown or black, and I'm isolating a tarry, insoluble material instead of a crystalline product. Why?

A2: Pyrroles, particularly when unpurified and under acidic or oxidative conditions, are prone to polymerization and degradation, resulting in dark, intractable tars.

-

Cause - Excessively Strong Acidic Conditions: While the reaction is acid-catalyzed, overly harsh conditions can promote acid-mediated polymerization of the pyrrole product or starting materials.

-

Cause - Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by heat and air, leading to colored, polymeric byproducts.

-

Solutions:

-

Control Acidity: Glacial acetic acid typically provides the right balance of acidity.[1] Avoid using stronger mineral acids unless specified in a validated procedure.

-

Inert Atmosphere: While not always required for robust Knorr syntheses, if you experience persistent charring, running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions.

-

Prompt Work-up: Once the reaction is complete (monitored by TLC), do not let it stir for extended periods. Proceed immediately to the work-up, which involves quenching the reaction in a large volume of water to precipitate the crude product and dilute the acid.[3]

-

Q3: How do I effectively purify the crude 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone? Simple filtration isn't giving me a pure product.

A3: The crude product precipitated from the aqueous work-up will contain unreacted starting materials, zinc salts, and byproducts. A multi-step purification is usually necessary.

-

Initial Wash: Thoroughly wash the filtered crude solid with cold water to remove residual acetic acid and inorganic salts.[4]

-

Recrystallization: This is the most effective method for purifying the solid product.

-

Solvent Selection: Ethanol or a mixture of ethanol and water is often an excellent choice for substituted pyrroles.[5] Experiment with different solvent systems (e.g., methanol, isopropanol, ethyl acetate/hexane) to find the optimal one for your specific product, aiming for high recovery of well-formed crystals.

-

-

Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is a reliable alternative.[5][6]

-

Eluent System: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. A typical starting point would be a 9:1 or 4:1 hexane:ethyl acetate mixture. Monitor the separation by TLC.

-

| Purification Method | Pros | Cons | Best For |

| Recrystallization | Scalable, cost-effective, yields high-purity crystalline material. | Can have lower recovery; finding the right solvent can be trial-and-error. | Removing minor impurities from a largely pure crude product. |

| Column Chromatography | Excellent for separating complex mixtures and isomers.[7] | More time-consuming, requires significant solvent volumes, less scalable. | Isolating the product from significant amounts of byproducts or isomers. |

Q4: My spectral data (NMR) suggests the presence of an isomeric product. How is this possible?

A4: While the Knorr synthesis is generally highly regioselective, isomer formation can occur if the β-dicarbonyl starting material is not symmetrical and the reaction conditions are not optimal. In this specific synthesis, the β-dicarbonyl (3-acetylpentane-2,4-dione) is symmetrical with respect to the reactive methylene group, making isomerism from this component highly unlikely.

The more probable source of an isomer would be a Friedel-Crafts acylation approach, if used as an alternative synthesis. Acylating 2-ethyl-3,5-dimethylpyrrole can lead to a mixture of the desired 3-acyl product and the 4-acyl isomer, as electrophilic substitution can occur at either of the unsubstituted positions on the pyrrole ring.[8] The use of bulky Lewis acids can influence this regioselectivity.[8] If you did not use a Knorr synthesis, this is the most likely explanation.

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the detailed mechanism for this specific Knorr synthesis?

A1: Certainly. The mechanism proceeds through several key stages after the initial in situ reduction of the oximino-ketone to 3-aminobutan-2-one.

Caption: Key mechanistic steps of the Knorr pyrrole synthesis.[2][9]

The process begins with the nucleophilic amine attacking one of the carbonyl groups of the β-dicarbonyl. This is followed by an intramolecular cyclization where the newly formed enamine attacks the second carbonyl group. The resulting cyclic intermediate then undergoes two dehydration steps to form the stable, aromatic pyrrole ring.[9]

Q2: Are there any greener or more modern alternatives to the classical zinc/acetic acid reduction?

A2: Yes, the field of green chemistry has driven the development of alternative methods.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source can be a cleaner alternative to stoichiometric zinc reduction.

-

Transfer Hydrogenation: This involves using a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst. This method avoids the use of gaseous hydrogen and zinc waste.[10]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields by promoting efficient heat transfer.[11]

Q3: What is the optimal stoichiometry for the reactants?

A3: For the Knorr synthesis, a slight excess of one reagent is sometimes used to drive the reaction to completion, but near-equimolar amounts are standard. The reducing agent, however, is used in significant excess.

| Reagent | Recommended Stoichiometry (Equivalents) | Rationale |

| α-Oximinoketone Precursor | 1.0 | Limiting Reagent |

| β-Dicarbonyl Compound | 1.0 - 1.1 | A slight excess can help consume all of the unstable aminoketone. |

| Zinc Dust | 2.0 - 2.5 | Stoichiometric excess is required to ensure complete reduction of the oxime.[1] |

| Glacial Acetic Acid | Solvent | Acts as both the solvent and the acid catalyst.[1] |

Detailed Experimental Protocol (Knorr Synthesis)

Materials:

-

Ethyl 2-oximinoacetoacetate (1.0 eq)

-

3-Acetylpentane-2,4-dione (1.05 eq)

-

Zinc dust, activated (<10 micron) (2.5 eq)

-

Glacial Acetic Acid

-

Ice, Salt

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 3-acetylpentane-2,4-dione in glacial acetic acid. Cool the flask to 5°C in an ice/salt bath.

-

Reagent Preparation: In a separate beaker, dissolve ethyl 2-oximinoacetoacetate in glacial acetic acid.

-

In Situ Reduction and Condensation: Begin stirring the β-dicarbonyl solution. Slowly and simultaneously, add the oxime solution from the addition funnel and portion-wise add the zinc dust. The rate of addition should be carefully controlled to maintain the internal temperature of the reaction mixture between 5-15°C. The reaction is exothermic.[3]

-

Reaction Completion: After the addition is complete (approx. 1-2 hours), remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Pour the reaction mixture slowly into a large beaker containing 8-10 volumes of ice-cold water while stirring vigorously. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is no longer acidic.

-

Purification: Air-dry the crude solid. Recrystallize the product from hot ethanol.[5] Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

M, S. K., & M, A. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from Wikipedia. [Link]

-

SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from SynArchive. [Link]

-

MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from MDPI. [Link]

-

Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from Wikipedia. [Link]

- Google Patents. (1996). Purification of crude pyrroles - US5502213A.

-

Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Retrieved from Cambridge University Press. [Link]

-

SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Retrieved from SlideShare. [Link]

-

Organic Syntheses. (n.d.). Pyrrole. Retrieved from Organic Syntheses. [Link]

-

PMC. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from PMC. [Link]

-

YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from YouTube. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from RGM College Of Engineering and Technology. [Link]

-

ResearchGate. (n.d.). Advances and challenges in the synthesis of pyrrole systems of a limited access. Retrieved from ResearchGate. [Link]

-

PMC. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from PMC. [Link]

-

PMC. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Retrieved from PMC. [Link]

-

ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from ACS Publications. [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. m.youtube.com [m.youtube.com]

- 4. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rgmcet.edu.in [rgmcet.edu.in]

Technical Support Center: Troubleshooting Regioselectivity in Friedel-Crafts Acylation of Pyrroles

Welcome to the technical support center for troubleshooting the regioselectivity of Friedel-Crafts acylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrrole functionalization. Here, we will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of Friedel-Crafts acylation on an unsubstituted pyrrole, and why?

A1: Electrophilic substitution on an unsubstituted pyrrole ring, including Friedel-Crafts acylation, preferentially occurs at the C2 (α) position.[1][2][3][4] The reason lies in the stability of the cationic intermediate (also known as the Wheland intermediate or sigma complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position results in an intermediate that is less stable, with the positive charge delocalized over only two carbon atoms.[2] This greater resonance stabilization of the C2-attack intermediate lowers the activation energy for its formation, making it the kinetically favored pathway.

Q2: My primary goal is C3 acylation. What are the main strategies to override the natural C2 selectivity?

A2: Achieving C3 acylation requires strategies that either sterically block the C2 positions or electronically alter the reaction pathway. The most common and effective strategies include:

-

Steric Hindrance via N-Protecting Groups: Introducing a bulky substituent on the pyrrole nitrogen can physically block the approach of the electrophile to the C2 and C5 positions.[2][5] The triisopropylsilyl (TIPS) group is a classic example that effectively directs acylation to the C3 position.[2][5] The trityl group has also been used to achieve regioselective C3 acylation.[6]

-